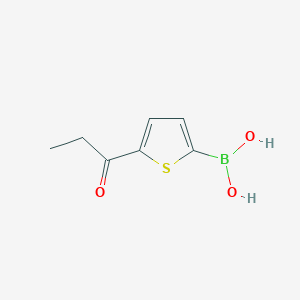

(5-Propionylthiophen-2-yl)boronic acid

Description

(5-Propionylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a propionyl group at the 5-position and a boronic acid moiety at the 2-position. Boronic acids are renowned for their ability to form reversible covalent bonds with diols, amines, and other nucleophiles, enabling applications in drug development, materials science, and catalysis . The propionyl group introduces both steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to simpler thiophene-based boronic acids.

Properties

IUPAC Name |

(5-propanoylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-2-5(9)6-3-4-7(12-6)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDRFHHQCJVTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid is used as a reagent to form carbon-carbon bonds under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Propionylthiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other cross-coupled products.

Scientific Research Applications

Synthetic Applications

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-propionylthiophen-2-yl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a critical tool in organic synthesis. The compound can be utilized as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

1.2 Direct Arylation

Recent studies have demonstrated that this compound can participate in direct arylation reactions. This method involves the functionalization of C–H bonds in thiophene derivatives, facilitating the introduction of various aryl groups at specific positions on the thiophene ring. Such reactions are advantageous due to their operational simplicity and reduced need for pre-functionalization of substrates .

Catalytic Applications

2.1 Palladium-Catalyzed Reactions

The compound is often employed in palladium-catalyzed reactions, which are pivotal for developing new synthetic pathways. For instance, it has been used in Pd-catalyzed 1,4-migration reactions that allow for regioselective functionalization at the β-position of thiophenes. This approach provides access to a range of substituted thiophene derivatives with high selectivity and yield .

2.2 Heteroarylation

Heteroarylation using this compound has also been explored. The compound can react with various heteroaryl halides under palladium catalysis to produce diverse heteroaryl-substituted thiophenes. This versatility is crucial for synthesizing compounds with potential biological activity .

Material Science Applications

3.1 Organic Electronics

In material science, this compound has potential applications in organic electronics, particularly in the fabrication of organic semiconductors and photovoltaic devices. Its ability to form stable thin films and its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

3.2 Sensors

The compound's boronic acid functionality allows it to interact selectively with diols and other biomolecules, which can be harnessed for developing chemical sensors. These sensors can detect specific sugars or alcohols through changes in conductivity or fluorescence upon binding .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| RSC Publishing (2023) | Demonstrated successful C–H bond functionalization using this compound in Pd-catalyzed reactions with yields up to 86%. | Synthetic chemistry, pharmaceuticals |

| Sigma-Aldrich Reports | Highlighted its role as a versatile reagent in Suzuki coupling reactions leading to complex molecular architectures. | Organic synthesis |

| NCBI PMC Article | Explored its application in developing novel sensors based on selective binding properties of boronic acids. | Chemical sensing |

Mechanism of Action

The mechanism of action of (5-Propionylthiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Key Differences in (5-Propionylthiophen-2-yl)boronic Acid :

- The propionyl group (CH2CH2CO) introduces moderate electron-withdrawing effects compared to formyl or methyl groups.

- Increased steric bulk compared to methyl or formyl analogs may reduce solubility in polar solvents .

Physicochemical Properties

Solubility and Stability

- Solubility : Propionyl-substituted derivatives are predicted to have lower aqueous solubility than methyl analogs due to hydrophobic alkyl chains, as seen in related compounds like pyren-1-yl boronic acid, which precipitates in culture media .

- pKa : The propionyl group likely lowers the boronic acid’s pKa compared to methyl-substituted analogs (e.g., 3-AcPBA pKa ~8.5), enhancing diol-binding capacity at physiological pH .

Antiproliferative Effects

While direct data on this compound are lacking, structurally related boronic acids exhibit potent cytotoxicity:

- Phenanthren-9-yl boronic acid: IC50 = 0.2251 µM in triple-negative breast cancer (4T1) cells .

- 6-Hydroxynaphthalen-2-yl boronic acid: IC50 = 0.1969 µM in the same model .

- Inference : The thiophene core and boronic acid moiety are critical for activity, but the propionyl group’s steric effects may reduce membrane permeability compared to planar aromatic analogs.

Enzyme Inhibition

- Boronic acids with thiophene cores (e.g., benzo[b]thiophene derivatives) inhibit metallo-β-lactamases (NDM-1), with substituent electronegativity influencing binding affinity .

- The propionyl group’s electron-withdrawing nature may enhance interactions with active-site residues compared to methyl or bromo substituents.

Biological Activity

(5-Propionylthiophen-2-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is crucial for their biological activity, particularly in drug design and development. The compound's structure is characterized by a thiophene ring substituted with a propionyl group and a boronic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various boronic acids for their cytotoxic effects against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 18.76 ± 0.62 µg/mL . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests showed effectiveness against Escherichia coli at concentrations around 6.50 mg/mL . This highlights its potential application in treating bacterial infections, particularly those caused by resistant strains.

Enzyme Inhibition

Enzyme inhibition studies revealed that this compound exhibits moderate activity against various enzymes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL .

These findings indicate that the compound could be beneficial in conditions where enzyme modulation is required, such as neurodegenerative diseases or metabolic disorders.

Case Study: Synthesis and Characterization

A study focused on synthesizing novel boronic acid derivatives, including this compound, evaluated their biological activities comprehensively. The synthesized compounds were characterized using techniques like NMR and mass spectrometry, confirming their structures .

Comparative Analysis of Boronic Acids

A comparative analysis of various boronic acids revealed that those with thiophene rings generally exhibited enhanced biological activities compared to other structural analogs. This underscores the importance of structural features in determining the efficacy of boronic acids as therapeutic agents .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.